molecular formula C7H6BrFN2O2 B1290673 4-Bromo-3-fluoro-2-methyl-6-nitroaniline CAS No. 952183-01-6

4-Bromo-3-fluoro-2-methyl-6-nitroaniline

Cat. No.: B1290673
CAS No.: 952183-01-6
M. Wt: 249.04 g/mol
InChI Key: BYDOVOFDXMMLLN-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2. It is a derivative of aniline, characterized by the presence of bromine, fluorine, methyl, and nitro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto the aniline ring. One common synthetic route involves the following steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Methylation: The addition of a methyl group to the benzene ring.

These reactions typically require specific reagents and conditions, such as concentrated sulfuric acid for nitration, bromine for bromination, and fluorine gas or a fluorinating agent for fluorination .

Chemical Reactions Analysis

4-Bromo-3-fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3-fluoro-2-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methyl-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be compared with other similar compounds, such as:

    4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the methyl group.

    4-Bromo-3-fluoro-2-nitroaniline: Similar structure but lacks the methyl group.

    4-Bromo-3-fluoro-2-methyl-5-nitroaniline: Similar structure but with the nitro group in a different position.

These compounds share similar chemical properties but differ in their specific reactivity and applications due to the presence or absence of certain functional groups .

Biological Activity

4-Bromo-3-fluoro-2-methyl-6-nitroaniline is a substituted aniline compound notable for its unique substitution pattern, which influences its chemical reactivity and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrFNO₂. The compound features several functional groups:

  • Bromine (Br) : A halogen that can enhance the compound's reactivity.
  • Fluorine (F) : Known for increasing lipophilicity and influencing biological interactions.
  • Nitro group (NO₂) : Can participate in redox reactions and is often associated with biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The nitro group can undergo reduction to form amine derivatives, which may exhibit different biological effects. Additionally, the halogen atoms (bromine and fluorine) can facilitate interactions through halogen bonding, potentially influencing binding affinities to target proteins.

Interaction with Biomolecules

The compound's ability to participate in electron transfer reactions makes it a candidate for studying interactions with:

  • Proteins : The presence of halogens can enhance binding through specific non-covalent interactions.
  • Nucleic Acids : Potential interactions may affect DNA/RNA stability or function.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of nitroanilines have shown significant activity against various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against Mycobacterium tuberculosis:

Compound NameMIC (μg/mL)Activity
Compound A4Potent
Compound B16Moderate
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural activity relationships.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of similar compounds. For example, a study reported that certain nitroanilines exhibited low cytotoxicity in Vero cell lines, indicating a favorable safety profile for further development.

Case Studies

  • Case Study on Antitubercular Activity :
    A series of studies have focused on the synthesis and evaluation of nitro-substituted anilines for their antitubercular properties. Compounds with similar structures to this compound were tested against M. tuberculosis, revealing varying degrees of efficacy. The most promising derivatives exhibited MIC values comparable to established antitubercular agents.
  • Case Study on Fungicidal Activity :
    Compounds structurally related to this compound were evaluated for fungicidal activity against phytopathogenic fungi. Results indicated that certain derivatives demonstrated superior efficacy compared to commercial fungicides, suggesting potential agricultural applications.

Properties

IUPAC Name

4-bromo-3-fluoro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDOVOFDXMMLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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